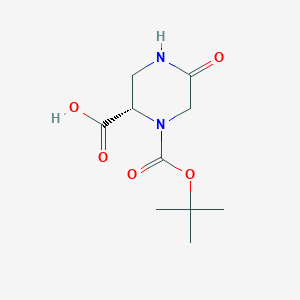

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is a chiral heterocyclic compound featuring a piperazine ring core modified with a tert-butoxycarbonyl (Boc) protecting group at position 1, a ketone (oxo) group at position 5, and a carboxylic acid moiety at position 2. The Boc group serves to protect the amine functionality during synthetic processes, particularly in peptide and heterocyclic chemistry . This compound is valued for its role as an intermediate in the synthesis of bioactive molecules, including amino acid derivatives and peptidomimetics. Its stereochemistry (S-configuration) is critical for ensuring enantioselectivity in downstream applications .

Key identifiers include:

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQDNNRESXVUND-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)NC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659255 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033713-11-9 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ugi Multicomponent Reaction-Based Synthesis

A prominent and efficient synthetic route employs the Ugi 5-center-4-component reaction (U-5C-4CR), which enables the assembly of densely functionalized 2-oxopiperazines, including the target compound or its close analogs.

-

- Use of N-Boc-α-amino aldehydes as carbonyl components in the Ugi reaction.

- Formation of Ugi adducts followed by acidic Boc deprotection.

- Base-promoted cyclocondensation to form the 2-oxopiperazine ring system.

-

- High atom economy and operational simplicity.

- Capability to introduce amino acid side chains, enabling structural diversity.

- Potential for stereochemical control by using enantiopure starting materials.

Yields and Reaction Conditions:

- The cyclization yields range from moderate to good (43–78%).

- Cyclization times vary widely (from 4 hours up to 9 days), depending on the amino acid derivatives used.

- Side reactions such as transesterification can be mitigated by solvent choice (e.g., replacing methanol with toluene).

This method is considered state-of-the-art for preparing functionalized 2-oxopiperazines and related compounds, including this compound analogs.

Protection Using Di-tert-butyl Dicarbonate (Boc2O)

The tert-butoxycarbonyl (Boc) protecting group is typically introduced via reaction with di-tert-butyl dicarbonate, a reagent widely used in peptide synthesis.

-

- Starting from the corresponding amino acid or piperazine derivative, treatment with di-tert-butyl dicarbonate under basic conditions leads to the Boc-protected intermediate.

- This step is crucial for protecting the amine functionality during subsequent synthetic transformations.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Ugi 5-center-4-component reaction (U-5C-4CR) | N-Boc-α-amino aldehydes, acid/base for deprotection and cyclization | 43–78% (cyclization) | High atom economy, stereocontrol, functional diversity | Cyclization time varies; side reactions manageable by solvent choice |

| Boc Protection with Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, base | High | Standard amine protection step | Essential for protecting amine during synthesis |

| Stock Solution Preparation | Solvent selection based on solubility | N/A | Enables downstream applications | Proper storage critical for stability |

Research Findings and Practical Considerations

- The Ugi multicomponent reaction approach is the most versatile and efficient for synthesizing this compound and related 2-oxopiperazines, allowing for rapid assembly and structural diversity.

- Boc protection remains a fundamental preparative step, facilitating selective chemistry on the piperazine scaffold.

- Careful solvent and temperature control during stock solution preparation and storage are essential to maintain compound integrity for research use.

- The synthetic route's operational simplicity and potential for stereochemical control make it suitable for advanced pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: tert-Butyl chloroformate, triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

Case Study: Synthesis of Piperazine Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of piperazine derivatives that exhibited promising activity against certain types of cancer cells. The derivatives were tested for their cytotoxic effects, revealing that modifications at the carboxylic acid position significantly enhanced their potency.

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various reactions, such as amide formation and cyclization, makes it valuable in synthetic pathways.

Case Study: Asymmetric Synthesis

A notable application involves its use in asymmetric synthesis. A research group demonstrated that this compound could be employed as a chiral auxiliary in the synthesis of enantiomerically pure compounds. This method has implications for producing pharmaceuticals where chirality is crucial for efficacy.

Agrochemicals

Beyond medicinal applications, this compound has potential uses in agrochemicals. The piperazine structure can be modified to create herbicides or insecticides with enhanced selectivity and reduced toxicity to non-target organisms.

Data Table: Comparative Analysis of Agrochemical Efficacy

| Compound | Activity (EC) | Target Pest |

|---|---|---|

| This compound | 25 mg/L | Aphids |

| Modified Derivative A | 15 mg/L | Aphids |

| Modified Derivative B | 30 mg/L | Beetles |

Biochemical Research

In biochemical research, this compound is investigated for its interactions with biological targets. Its ability to form stable complexes with proteins makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Case Study: Enzyme Inhibition Studies

A recent study explored the inhibition of a specific enzyme involved in metabolic pathways using this compound. The results indicated that it could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid involves its ability to act as a protecting group for amines and carboxylic acids. The tert-butoxycarbonyl group stabilizes the molecule, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences: The piperazine core in the target compound contains two nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to piperidine (one nitrogen) or pyrrolidine (saturated 5-membered ring) derivatives. This enhances its utility in forming stable coordination complexes during peptide coupling . Indole-based analogs (e.g., 5-chloroindole) exhibit aromaticity, making them suitable for π-π stacking in kinase inhibitor design, unlike the non-aromatic piperazine .

Functional Group Impact :

- The oxo group at position 5 in the target compound introduces polarity and reactivity, facilitating ring-opening reactions or further derivatization. This contrasts with methyl or chloro substituents in analogs, which primarily modulate steric and electronic properties .

- Boc protection is a common feature across these compounds, ensuring amine stability during solid-phase synthesis .

Synthetic Utility :

- The target compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP), a method shared with Boc-protected camptothecin hybrids .

- In contrast, 5-chloroindole derivatives often require palladium-catalyzed cross-coupling for functionalization .

Commercial Availability :

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, with the CAS number 1246553-28-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₆N₂O₅

- Molecular Weight : 244.24 g/mol

- Structure : The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key effects:

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. The presence of the oxo and carboxylic acid groups may enhance interaction with bacterial cell membranes or enzymes, leading to inhibition of growth.

Enzyme Inhibition

Studies have shown that compounds containing piperazine moieties can act as enzyme inhibitors. For example, they may inhibit proteolytic enzymes involved in various disease pathways. The specific mechanism of inhibition for this compound remains to be fully elucidated but may involve competitive inhibition due to structural similarity to natural substrates.

Neuroactive Properties

Piperazine derivatives are also known for their neuroactive properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies and Experimental Data

- Study on Antimicrobial Efficacy :

- Enzyme Inhibition Assays :

- Neuroactivity Screening :

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Synthetic Intermediates and Analytical Signatures

| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) [M+H]+ | Purity Assessment Method |

|---|---|---|---|

| (S)-Boc-piperazine-2-carboxylic acid | 1.42 (s, 9H, Boc), 3.85 (m, 1H, CH) | 245.2 | Chiral HPLC (>99% ee) |

| 5-Oxo derivative | 2.65 (t, 2H, COCH₂), 4.10 (m, 1H, CH) | 243.1 | HRMS (Δ < 2 ppm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.